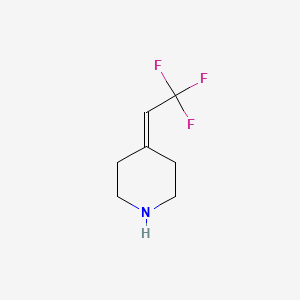![molecular formula C26H29NO4 B13484277 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid](/img/structure/B13484277.png)
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid is a complex organic compound characterized by its unique spirocyclic structure. This compound is notable for its applications in various fields of scientific research, including chemistry, biology, and medicine. Its structure includes a spirocyclic core, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and a carboxylic acid functional group, making it a versatile molecule for synthetic and analytical purposes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the protection of an amine group with the Fmoc group, followed by the formation of the spirocyclic structure through cyclization reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove protecting groups or reduce specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Aplicaciones Científicas De Investigación
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amines.
Biology: Employed in the synthesis of peptides and proteins, where the Fmoc group protects amine functionalities during coupling reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Mecanismo De Acción
The mechanism of action of 3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid involves its ability to act as a protecting group for amines. The Fmoc group can be selectively removed under mild conditions, allowing for the sequential synthesis of peptides and other complex molecules. The spirocyclic structure provides stability and rigidity, which can influence the reactivity and selectivity of the compound in various reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-oxa-9-azaspiro[5.5]undecane-7-carboxylic acid
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- (2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid
Uniqueness
3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azaspiro[5.5]undecane-2-carboxylic acid is unique due to its spirocyclic structure, which imparts distinct chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound in synthetic chemistry and various research applications .
Propiedades
Fórmula molecular |
C26H29NO4 |
|---|---|
Peso molecular |
419.5 g/mol |
Nombre IUPAC |
3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azaspiro[5.5]undecane-4-carboxylic acid |
InChI |
InChI=1S/C26H29NO4/c28-24(29)23-16-26(12-6-1-7-13-26)14-15-27(23)25(30)31-17-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,22-23H,1,6-7,12-17H2,(H,28,29) |
Clave InChI |
IYKGSZAEYOMJLU-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2(CC1)CCN(C(C2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


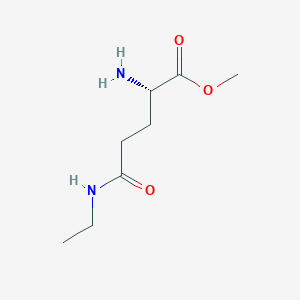
![tert-butyl N-[(2R)-5-bromo-4-oxopentan-2-yl]carbamate](/img/structure/B13484197.png)
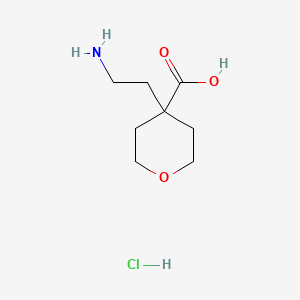
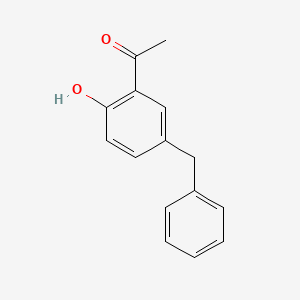

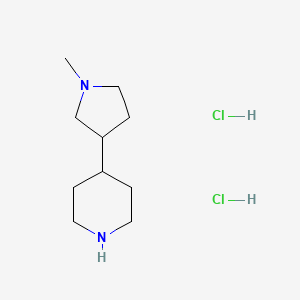
![Ethyl 1-(iodomethyl)-3-(oxan-4-yl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B13484220.png)
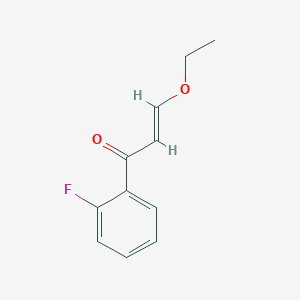
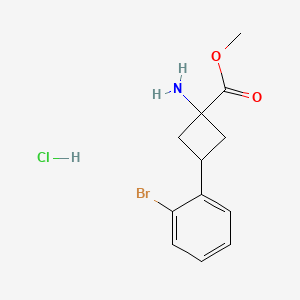
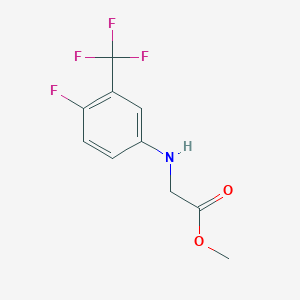
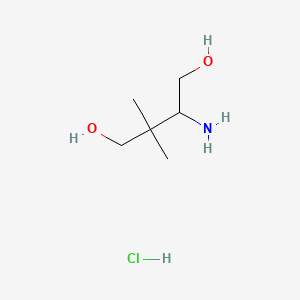

![2-[3-(Pyrrolidin-1-yl)oxetan-3-yl]acetic acid](/img/structure/B13484246.png)
